molecular formula C12H12ClN3O B2798171 2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide CAS No. 2411307-08-7

2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide

Cat. No.: B2798171
CAS No.: 2411307-08-7
M. Wt: 249.7
InChI Key: HGFXPYXSCNVDNJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide is a chemical compound that features a chloroacetamide group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide typically involves the reaction of 2-chloroacetamide with an imidazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1H-imidazol-2-yl)acetamide
  • 2-Chloro-N-(1H-benzo[d]imidazol-2-yl)acetamide
  • 2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide

Uniqueness

2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2-chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-2-3-9(12-14-4-5-15-12)6-10(8)16-11(17)7-13/h2-6H,7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFXPYXSCNVDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CN2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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